

An In-depth Technical Guide to the Physical Properties of Lead(II) Methacrylate

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Compound of Interest

Compound Name: *Lead(II) methacrylate*

Cat. No.: *B086146*

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This technical guide provides a summary of the available physical and chemical data for **lead(II) methacrylate**. Due to the limited availability of detailed experimental studies on this specific compound in publicly accessible literature, this document outlines the known properties and provides generalized experimental frameworks for its synthesis and characterization based on common practices for similar metal-organic compounds.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of **lead(II) methacrylate** is presented in Table 1. It is important to note that some of these properties, particularly the melting and boiling points, are not consistently reported across all commercial sources and may require experimental verification. Data for density and solubility in various organic solvents are notably absent from readily available literature.

Table 1: Summary of Physical and Chemical Properties of **Lead(II) Methacrylate**

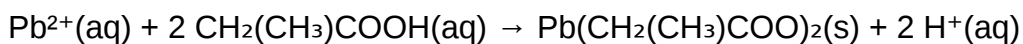
Property	Value	Citation(s)
Chemical Formula	C ₈ H ₁₀ O ₄ Pb	[1]
Molecular Weight	377.36 g/mol	[1]
CAS Number	1068-61-7	[1]
Appearance	Off-white powder	
Melting Point	62 °C (unverified)	
Boiling Point	Data not available	
Density	Data not available	
Solubility in Water	Data not available	
Solubility in Organic Solvents	Data not available	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **lead(II) methacrylate** are not explicitly available in the reviewed literature. However, a general approach can be outlined based on the synthesis of other metal carboxylates and the characterization of methacrylate-containing compounds.

Synthesis of Lead(II) Methacrylate

A plausible synthetic route for **lead(II) methacrylate** involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with methacrylic acid in an aqueous or alcoholic solution. The general reaction is as follows:



Materials:

- Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)
- Methacrylic acid (CH₂(CH₃)COOH)

- Deionized water or ethanol
- Sodium hydroxide (NaOH) or other base (for pH adjustment)
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- Dissolve a stoichiometric amount of the lead(II) salt in deionized water or ethanol.
- In a separate vessel, dissolve a slight excess of methacrylic acid in the same solvent.
- Slowly add the methacrylic acid solution to the lead(II) salt solution with constant stirring.
- A white precipitate of **lead(II) methacrylate** should form. The pH of the solution can be adjusted with a base to drive the reaction to completion.
- Continue stirring the mixture for a set period (e.g., 2-4 hours) at room temperature or slightly elevated temperature to ensure complete reaction.
- Collect the precipitate by vacuum filtration.
- Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
- Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization Techniques

The synthesized **lead(II) methacrylate** should be characterized to confirm its identity and purity using standard analytical techniques.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

- Obtain an FTIR spectrum of the dried **lead(II) methacrylate** powder using an ATR-FTIR spectrometer.^[2]
- Record the spectrum over a wavenumber range of 4000-400 cm^{-1} .^[2]
- Identify the characteristic absorption bands for the methacrylate ligand, paying close attention to the symmetric and asymmetric stretching vibrations of the carboxylate group, which are indicative of salt formation. The C=C stretching vibration of the vinyl group should also be present.

^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the methacrylate ligand. Due to the presence of the heavy lead atom, obtaining high-resolution spectra might be challenging.

Procedure:

- Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 , as lead salts are often insoluble in chloroform).
- Acquire ^1H and ^{13}C NMR spectra.
- Analyze the spectra for the characteristic signals of the vinyl and methyl protons and carbons of the methacrylate group.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the compound.

Procedure:

- Place a small, accurately weighed sample of **lead(II) methacrylate** into an alumina or platinum TGA pan.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 $^{\circ}\text{C}/\text{min}$).^[3]
- Record the mass loss as a function of temperature to determine the decomposition profile.^[3]

- For DSC, heat a sample in a sealed aluminum pan to determine melting and other thermal transitions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **lead(II) methacrylate**.



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Caption: A general experimental workflow for the synthesis and characterization of **lead(II) methacrylate**.

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